molecular formula C20H24O9 B155671 Torachrysone 8-O-Glucoside CAS No. 64032-49-1

Torachrysone 8-O-Glucoside

Cat. No. B155671
CAS RN: 64032-49-1
M. Wt: 408.4 g/mol
InChI Key: GHKWPHRULCFTBB-CZNQJBLBSA-N
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Description

Torachrysone 8-O-Glucoside is a natural compound found in the rhizoma of Rheum officinale L . It shows alpha-glucosidase inhibitory activities and may be used for the management of type 2 diabetes .


Molecular Structure Analysis

The molecular formula of Torachrysone 8-O-Glucoside is C20H24O9 . Its molecular weight is 408.399 . More detailed structural information can be found in chemical databases .


Chemical Reactions Analysis

Torachrysone 8-O-Glucoside demonstrates potential anti-inflammatory properties. It functions as an effective inhibitor of AR, exhibiting potent effects in clearing reactive aldehydes and reducing inflammation .


Physical And Chemical Properties Analysis

The density of Torachrysone 8-O-Glucoside is 1.5±0.1 g/cm3 . Its boiling point is 676.9±55.0 °C at 760 mmHg .

Scientific Research Applications

1. Anti-Inflammatory Properties

Torachrysone 8-O-Glucoside demonstrates potential anti-inflammatory properties. Research indicates that this compound, along with others, can inhibit nitric oxide production in lipopolysaccharide-activated macrophages, suggesting its role in inflammatory responses. The presence of oxygen functions (-OH, -OCH3) on the benzene ring is essential for this activity, while the glucoside moiety can reduce the activity (Matsuda et al., 2000).

2. Hair Growth Promotion

A study on the root extracts of Polygonum multiflorum, containing Torachrysone 8-O-Glucoside, indicated a promotion effect on hair growth. The compound was among those enhancing the proliferation of dermal papilla cells, which play a significant role in hair growth (Sun et al., 2013).

3. Estrogenic and Anti-Estrogenic Activities

Torachrysone 8-O-Glucoside has shown both estrogenic and anti-estrogenic activities in studies. It was isolated from Cassia tora seeds and was investigated for its estrogenic activity, impacting the proliferation of MCF-7 cells and its binding affinities to estrogen receptors (El-Halawany et al., 2007).

4. α-Glucosidase Inhibitory Activity

Torachrysone 8-O-Glucoside has been identified as a potential α-glucosidase inhibitor, which is significant for managing type 2 diabetes. The inhibition of this enzyme is crucial in controlling postprandial blood glucose levels (Yang et al., 2014).

5. Neuron Protective Activity

In vitro studies using cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation highlighted the neuron protective activity of Torachrysone 8-O-Glucoside. It was effective in reducing lactate dehydrogenase release rate, indicating its potential in protecting neuron cells (Xiang et al., 2005).

6. Antimicrobial Effects

Torachrysone 8-O-Glucoside exhibited noticeable antibacterial effects on methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a natural antimicrobial agent (Hatano et al., 1999).

Safety And Hazards

The safety data sheet for Torachrysone 8-O-Glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Torachrysone-8-O-β-d-glucoside exhibits remarkable anti-inflammatory effect . Its potential use in the treatment of inflammation and type 2 diabetes suggests promising future directions for research and therapeutic applications.

properties

IUPAC Name

1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKWPHRULCFTBB-CZNQJBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289219
Record name Torachrysone-8-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Torachrysone 8-O-Glucoside

CAS RN

64032-49-1
Record name Torachrysone-8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64032-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torachrysone-8-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
K Sadorn, S Saepua, W Punyain, W Saortep… - Fitoterapia, 2020 - Elsevier
… The 1 H and 13 C NMR spectroscopic data (Table 3) were similar to those of torachrysone 8-O-glucoside [52], except for an additional methoxy signal at δ H 3.58 (δ C 60.6). The extra …
Number of citations: 8 www.sciencedirect.com
L Krenn, A Presser, R Pradhan, B Bahr… - Journal of natural …, 2003 - ACS Publications
A sulfated emodin glucoside, emodin 8-O-β-d-glucopyranosyl-6-O-sulfate (1), was isolated from the roots of Rheum emodi in an investigation of the active constituents of this Nepalese …
Number of citations: 50 pubs.acs.org
D Rédei, N Kúsz, T Rafai, A Bogdanov, K Burián… - Tetrahedron, 2019 - Elsevier
… Torachrysone-8-O-glucoside (7) had no effect on HSV-2 growth in the concentration range applied, while the IC 50 value for musizin-8-O-glucoside (6) was ∼25 μM and the IC 90 value …
Number of citations: 14 www.sciencedirect.com
W Cheng, Y Li, W Yang, S Wu, M Wei, Y Gao… - International Journal of …, 2020 - hindawi.com
Radix Polygoni Multiflori (RPM) has been widely used to treat various diseases in Asian countries for many centuries. Although, stilbenes and anthraquinones, two major components of …
Number of citations: 11 www.hindawi.com
W Cheng, S Wu, Z Yuan, W Hu, X Yu, N Kang… - Frontiers in …, 2022 - frontiersin.org
Despite the progress in pharmacological activity and toxicity of Radix Polygoni Multiflori (RPM), the material basis of its toxicity is still unclear. Here we aimed to perform a multi-…
Number of citations: 7 www.frontiersin.org
M Ye, J Han, H Chen, J Zheng, D Guo - Journal of the American Society for …, 2007 - Springer
Rhubarb is an important herbal medicine for the treatment of constipation, inflammation, and cancer. In this study, a facile method based on liquid chromatography coupled with …
Number of citations: 296 link.springer.com
HF Chen, YH Chen, CH Liu, L Wang, X Chen, BY Yu… - Chinese Medicine, 2016 - Springer
… Gallic acid (peak 1), protocatechuic acid (peak 3), catechin (peak 5), and torachrysone-8-O-glucoside (peak 12) exhibited scavenging activity on H 2 O 2 , O •− 2 , or ONOO − (Fig. 3a–d)…
Number of citations: 17 link.springer.com
X Qiu, J Zhang, Z Huang, D Zhu, W Xu - Journal of Chromatography A, 2013 - Elsevier
… In our knowledge, torachrysone-8-O-glucoside is the only naphthalene glycoside isolated from PM. Based on the evidence of the high concentration of torachrysone-8-O-glucoside, we …
Number of citations: 114 www.sciencedirect.com
Z Liu, Y Liu, C Wang, N Guo, Z Song, C Wang… - Planta …, 2011 - thieme-connect.com
… corresponded to an undefined compound, 2,3,5,4′-tetrahydroxylstilbene-2,3-di-O-glucoside, cis-2,3,5,4′-tetrahydroxylstilbene-2-O-β-D-glucoside, and torachrysone-8-O-glucoside (…
Number of citations: 33 www.thieme-connect.com
GY Lee, JH Kim, SK Choi, YH Kim - Bioorganic & Medicinal Chemistry …, 2015 - Elsevier
… Compound 9, as well as torachrysone-8-O-glucoside and torachrysone-8-O-glucoside-O-gallate, did not show any inhibitory activity. The factor determining the relative activity or …
Number of citations: 27 www.sciencedirect.com

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